1,3-Dimethoxy-5,8-dihydroxyxanthone
CAS No.: 103726-10-9
Cat. No.: VC0191106
Molecular Formula: C15H12O6
Molecular Weight: 288.25
* For research use only. Not for human or veterinary use.

CAS No. | 103726-10-9 |
---|---|
Molecular Formula | C15H12O6 |
Molecular Weight | 288.25 |
IUPAC Name | 5,8-dihydroxy-1,3-dimethoxyxanthen-9-one |
Standard InChI | InChI=1S/C15H12O6/c1-19-7-5-10(20-2)13-11(6-7)21-15-9(17)4-3-8(16)12(15)14(13)18/h3-6,16-17H,1-2H3 |
SMILES | COC1=CC2=C(C(=C1)OC)C(=O)C3=C(C=CC(=C3O2)O)O |
Chemical Structure and Properties
1,3-Dimethoxy-5,8-dihydroxyxanthone (CAS No.: 103726-10-9) is characterized by a xanthone core (dibenzo-γ-pyrone) with two methoxy groups at positions 1 and 3, and two hydroxyl groups at positions 5 and 8. The compound has the following chemical and physical properties:
Property | Value |
---|---|
Molecular Formula | C15H12O6 |
Molecular Weight | 288.25 g/mol |
IUPAC Name | 5,8-dihydroxy-1,3-dimethoxyxanthen-9-one |
Standard InChI | InChI=1S/C15H12O6/c1-19-7-5-10(20-2)13-11(6-7)21-15-9(17)4-3-8(16)12(15)14(13)18/h3-6,16-17H,1-2H3 |
SMILES | COC1=CC2=C(C(=C1)OC)C(=O)C3=C(C=CC(=C3O2)O)O |
Synonyms | 5,8-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one |
The specific arrangement of functional groups distinguishes this compound from other xanthone derivatives and potentially contributes to its unique biological properties.
Position within the Xanthone Family
Classification and Related Compounds
Xanthones represent a class of secondary metabolites commonly found in various plant families, fungi, and lichens. They are characterized by a dibenzo-γ-pyrone scaffold with various substitutions. 1,3-Dimethoxy-5,8-dihydroxyxanthone belongs to the subclass of tetraoxygenated xanthones due to the presence of four oxygen-containing substituents on the basic xanthone structure.
Several xanthone derivatives share the same molecular formula (C15H12O6) and molecular weight (288.25 g/mol) but differ in the positions of their functional groups, as shown in the following table:
Compound | CAS Number | Hydroxyl Group Positions | Methoxy Group Positions |
---|---|---|---|
1,3-Dimethoxy-5,8-dihydroxyxanthone | 103726-10-9 | 5, 8 | 1, 3 |
1,5-Dihydroxy-3,8-dimethoxy xanthone | - | 1, 5 | 3, 8 |
3,5-dimethoxy-1,6-dihydroxyxanthone | 41357-83-9 | 1, 6 | 3, 5 |
These positional differences in functional groups can significantly impact biological activities and physicochemical properties .
Analytical Characterization
Standard analytical methods for characterization of xanthone derivatives that would be applicable to 1,3-Dimethoxy-5,8-dihydroxyxanthone include:
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for structural confirmation of xanthone derivatives. For related compounds, the following spectral characteristics have been observed:
-
1H NMR typically shows signals for aromatic protons in rings A and C, methoxy protons, and hydroxyl protons
-
13C NMR can identify key carbon signals, including the carbonyl carbon of the xanthone core (typically around 160-180 ppm)
-
2D NMR techniques such as HSQC and HMBC provide correlations that confirm the positions of substituents
Other spectroscopic methods include:
-
Ultraviolet-Visible (UV-Vis) spectroscopy, with xanthones typically showing characteristic absorption maxima around 210-310 nm, indicating their conjugated structures
-
Infrared (IR) spectroscopy for functional group identification
-
Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC) for purity assessment
-
Thin-Layer Chromatography (TLC) for reaction monitoring
-
Column chromatography using silica gel with gradient elution for purification of xanthone derivatives
Research Applications and Future Directions
Future Research Needs
Key areas for future research on 1,3-Dimethoxy-5,8-dihydroxyxanthone include:
-
Development of efficient and selective synthesis methods
-
Comprehensive evaluation of biological activities through in vitro and in vivo studies
-
Structure-activity relationship studies comparing its properties with other xanthone derivatives
-
Investigation of potential natural sources
-
Exploration of medicinal applications based on confirmed bioactivities
-
Determination of the exact mechanism of action in biological systems
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume